2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium
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Overview
Description
2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium is a heterocyclic aromatic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its fused ring system, which includes both benzene and phenanthroline units, and the presence of two methyl groups at the 2 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a DNA intercalator and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may interact with enzymes and other proteins, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: A low-molecular-weight perylene derivative used as an organic semiconductor.
N,N’-Dimethyl-2,7-diazapyrene difluoroborate: Another derivative with similar structural features but different functional groups.
Uniqueness
2,7-Dimethylbenzo[lmn][3,8]phenanthroline-2,7-diium is unique due to its specific methyl substitutions at the 2 and 7 positions, which can influence its chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H14N2+2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
6,13-dimethyl-6,13-diazoniatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene |
InChI |
InChI=1S/C16H14N2/c1-17-7-11-3-5-13-9-18(2)10-14-6-4-12(8-17)15(11)16(13)14/h3-10H,1-2H3/q+2 |
InChI Key |
ZJEOBPGPKVKVEZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC2=C3C(=C1)C=CC4=C[N+](=CC(=C43)C=C2)C |
Origin of Product |
United States |
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